MG-132 (negative control)

Proteasome inhibition Capillary electrophoresis IC50 determination

Researchers needing precise control over proteasome inhibition face a critical gap: most inhibitors offer only all-or-none blockade. MG-132 fills this gap with a 12-fold selectivity window (proteasome IC50=100 nM vs. calpain IC50=1.2 μM), enabling titratable dual-inhibition experiments impossible with selective agents like epoxomicin. • Titrate proteasome vs. calpain engagement by adjusting concentration across the 100 nM-1.2 μM range • Model partial proteasome dysfunction in multiple myeloma lines (U266, OPM-2) distinct from bortezomib's complete blockade • ≥98% HPLC purity with batch-to-batch consistency for reproducible results

Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
Cat. No. B12376576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMG-132 (negative control)
Molecular FormulaC26H41N3O5
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)
InChIKeyTZYWCYJVHRLUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MG-132 for Proteasome Inhibition Research: Procurement Specifications, Purity, and Core Properties


MG-132 (Z-Leu-Leu-Leu-CHO) is a peptide aldehyde that functions as a reversible, cell-permeable inhibitor of the 26S proteasome [1]. Its primary mechanism involves blocking the chymotrypsin-like (CT-L) activity of the 20S proteasome core particle, with an IC50 value of 100 nM in cell-free assays using Z-LLL-AMC as a fluorogenic substrate [1][2]. MG-132 also demonstrates cross-reactivity against calpains (IC50 = 1.2 μM) [1]. As a research tool, MG-132 is widely employed to induce the accumulation of ubiquitinated proteins, inhibit NF-κB activation by preventing IκBα degradation, and activate stress kinases and apoptosis pathways [2]. Its commercial availability at high purity (typically ≥98% by HPLC) [3] and well-characterized in vitro profile make it a staple for mechanistic studies of the ubiquitin-proteasome system.

Why MG-132 Cannot Be Substituted with a Generic 'Proteasome Inhibitor' in Critical Assays


Despite the availability of numerous proteasome inhibitors (e.g., bortezomib, lactacystin, epoxomicin, MG-115), MG-132 exhibits a unique combination of reversibility, potency, and metabolic liability that prevents simple generic substitution. In primary human hepatocytes and other cell types expressing high levels of CYP3A enzymes, MG-132 is rapidly metabolized, a limitation that can be exploited or must be controlled for experimental design [1]. In contrast, the irreversible inhibitor lactacystin shows poor efficacy in human hepatocytes for different reasons, and the clinical drug bortezomib is comparatively stable [1]. Furthermore, MG-132's cross-inhibition of calpains (IC50 = 1.2 μM) must be considered, as this off-target activity is a major confounding factor in cell-based assays that is not shared to the same degree by all in-class compounds [2]. The specific differential patterns outlined below provide the quantitative justification for selecting MG-132 over its closest analogs for specific research applications.

MG-132 Comparative Performance Guide: Quantitative Evidence for Informed Procurement Decisions


MG-132 vs. MG-115: Potency Comparison in Proteasome Inhibition Assays

MG-132 demonstrates superior potency compared to its close structural analog MG-115 in a cell-free 20S proteasome inhibition assay. When assayed using capillary electrophoresis with a fluorogenic substrate, MG-132 achieved a 50% inhibition concentration (IC50) of 40.0 nM, while MG-115 required a higher concentration of 84.7 nM to achieve the same effect [1]. This establishes a 2.1-fold difference in potency, a critical parameter for experiments requiring robust proteasome inhibition at minimal compound concentrations. The direct comparison in the same study eliminates inter-assay variability, confirming MG-132 as the more potent tool compound between these two peptide aldehydes.

Proteasome inhibition Capillary electrophoresis IC50 determination

MG-132 vs. Bortezomib (PS-341): Differential Catalytic Subunit Inhibition in Multiple Myeloma Cells

A comparative study in multiple myeloma cell lines (U266 and OPM-2) quantified the distinct patterns of proteasome catalytic activity inhibition by MG-132 and the clinically approved inhibitor bortezomib (PS-341). Using fluorogenic substrates and an active site-directed probe, bortezomib treatment resulted in the complete inhibition of chymotrypsin-like (CT-L) and peptidylglutamyl peptide hydrolysing (PGPH) activities. In contrast, treatment with MG-132 resulted in weak inhibition of these same activities [1]. Despite this weaker inhibition of the catalytic core, both compounds induced significant apoptosis in the cell lines, suggesting that their functional mechanisms diverge. This data confirms that MG-132 and bortezomib are not functionally interchangeable for studying proteasome biology; MG-132 provides a model for partial or 'weak' inhibition, while bortezomib models complete ablation of CT-L and PGPH activities.

Proteasome Multiple myeloma Catalytic activity Cancer cell lines

MG-132 vs. ZLLal (Z-Leu-Leu-Leu-al): Superior Potency in Cell-Free and Cellular Assays

MG-132 demonstrates a striking increase in potency relative to its close structural analog ZLLal (Z-Leu-Leu-Leu-al). In a direct cell-free assay measuring the ZLLL-MCA-degrading activity of the 20S proteasome, MG-132 was found to be over 1,000 times more potent, with an IC50 of 100 nM compared to 110 μM for ZLLal [1]. This dramatic difference translates to functional cellular assays: in PC12 cells, MG-132 was 500 times more potent at inducing neurite outgrowth at an optimal concentration of 20 nM [1]. These quantitative differences confirm that minor structural variations in this class of compounds result in major potency shifts, and that MG-132, not ZLLal, is the preferred reagent for efficient proteasome inhibition.

Proteasome Cell-free assay Neurite outgrowth PC12 cells

MG-132 vs. Bortezomib, Epoxomicin, and Lactacystin: Differential Stability in CYP3A-Expressing Hepatocytes

A systematic study in primary human hepatocytes treated with the CYP3A inducer phenobarbital revealed a clear hierarchy of proteasome inhibitor efficacy and stability. MG-132, epoxomicin, and lactacystin were all ineffective at inhibiting cytokine-stimulated nitric oxide production, while bortezomib remained completely effective [1]. The inefficacy of MG-132 was directly attributed to its rapid metabolism by CYP3A enzymes, as evidenced by its rapid, ketoconazole-sensitive clearance by pooled human liver microsomes. In contrast, bortezomib and lactacystin were metabolically stable in these systems [1]. This data demonstrates that for studies in hepatocytes or any cell type with high CYP3A activity, MG-132 is a poor choice unless metabolism is controlled or the goal is to study CYP3A-mediated drug clearance.

Proteasome Hepatocytes CYP3A Metabolism Drug stability

MG-132 Selectivity Profile: Quantified Off-Target Calpain Inhibition

While MG-132 is primarily employed as a proteasome inhibitor, it exhibits measurable off-target activity against calpains. In a direct comparison using cell-free assays, MG-132 inhibits the 20S proteasome with an IC50 of 100 nM, while its IC50 for calpain inhibition is 1.2 μM [1]. This 12-fold selectivity window (calpain IC50 / proteasome IC50 = 12) is relatively narrow, confirming that at concentrations commonly used to fully inhibit the proteasome (≥1 μM), calpains will also be significantly inhibited. This is in contrast to more selective proteasome inhibitors like epoxomicin or the clinical agent bortezomib, which have much larger selectivity windows. This established ratio serves as a critical reference for researchers to define the concentration range (e.g., 100-500 nM) where proteasome inhibition dominates, allowing for the design of experiments that can distinguish proteasome-dependent from calpain-dependent effects.

Proteasome Calpain Selectivity Off-target Enzyme inhibition

Optimal MG-132 Application Scenarios Based on Comparative Performance Data


Inducing Robust Proteasome Inhibition in Standard Immortalized Cell Lines

Based on its high potency in standard assays (IC50 = 100 nM) and >1,000-fold superiority over ZLLal [1], MG-132 is the optimal choice for experiments in standard cell lines (e.g., HeLa, HEK293, A549) that require rapid and potent inhibition of the 26S proteasome. Researchers can confidently use MG-132 at concentrations of 1-10 μM to induce robust accumulation of ubiquitinated proteins and block NF-κB activation, while remaining aware of its CYP3A-dependent metabolism which is typically low in these cell types.

Modeling Partial Proteasome Dysfunction in Multiple Myeloma Research

In multiple myeloma cell lines (U266, OPM-2), MG-132 serves a unique role distinct from bortezomib. While bortezomib achieves complete inhibition of CT-L and PGPH catalytic activities, MG-132 treatment results in weak inhibition of these same activities [2]. This property makes MG-132 the preferred tool for modeling a state of partial proteasome dysfunction, a scenario that more closely mimics certain disease states and allows for the study of cellular adaptation to chronic, submaximal proteasome stress, rather than the acute, complete inhibition induced by bortezomib.

Investigating Crosstalk Between the Proteasome and Calpain Systems

The well-defined 12-fold selectivity window of MG-132 (proteasome IC50 = 100 nM vs. calpain IC50 = 1.2 μM) [3] provides a unique experimental handle. By using MG-132 at concentrations spanning this window (e.g., 100-500 nM for proteasome-selective inhibition, vs. >1 μM for dual inhibition), researchers can titrate the degree of calpain engagement and dissect the functional interplay between these two critical proteolytic systems. This is not feasible with more selective proteasome inhibitors (e.g., epoxomicin) that cannot be used to probe calpain function.

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